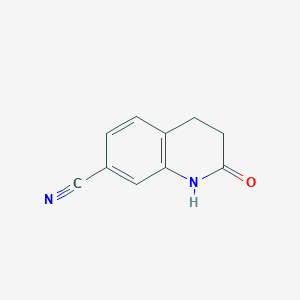
2-Oxo-1,2,3,4-tetrahydroquinoline-7-carbonitrile
Overview
Description
“2-Oxo-1,2,3,4-tetrahydroquinoline-7-carbonitrile” is a chemical compound with the molecular formula C10H8N2O . It is a derivative of tetrahydroquinoline, which is an organic compound and a semi-hydrogenated derivative of quinoline .
Synthesis Analysis
The synthesis of this compound and its analogues has been reported in the literature. The synthesis process involves starting from various arylidenemalononitrile and 3-amino-2-cyclohexen-1-one in 1-propanol as solvent at reflux temperature in the absence of any added catalyst .
Molecular Structure Analysis
Scientific Research Applications
Antifungal Properties
2-Oxo-1,2,3,4-tetrahydroquinoline-7-carbonitrile and its analogues exhibit significant antifungal activity. A study synthesized various analogues and evaluated their antifungal properties, indicating a correlation between functional group variation and biological activity (Gholap et al., 2007).
Synthesis and Chemical Transformations
The compound has been used in the synthesis of complex chemical structures. For instance, an unusual synthesis process involving base-catalyzed ring transformation of related compounds was described, highlighting its utility in organic synthesis (Pratap et al., 2007).
Optoelectronic and Charge Transport Properties
The optoelectronic, nonlinear, and charge transport properties of hydroquinoline derivatives, including this compound, were explored using density functional theory (DFT). These compounds show potential as multifunctional materials due to their suitable absorption wavelengths and efficient charge transport tendencies (Irfan et al., 2020).
Antimicrobial Activity
Some derivatives of this compound were tested for antimicrobial activity. The study indicates their potential in developing new antimicrobial agents, demonstrating their effectiveness against various microbial strains (Elkholy & Morsy, 2006).
Chemosensors for Metal Ion Detection
Novel chemosensors based on tetrahydroquinoline derivatives have been developed for the selective recognition of toxic Pd2+ ions. These compounds show significant fluorescence turn-off performances, indicating their potential in environmental and analytical chemistry (Shally et al., 2020).
Nitrile Moiety Hydrolysis Studies
A study on the hydrolysis of the nitrile moiety in a related compound was performed, offering insights into the reaction mechanisms and structural transformations of these types of compounds (Basafa et al., 2021).
Safety and Hazards
The safety information for “2-Oxo-1,2,3,4-tetrahydroquinoline-7-carbonitrile” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
2-oxo-3,4-dihydro-1H-quinoline-7-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c11-6-7-1-2-8-3-4-10(13)12-9(8)5-7/h1-2,5H,3-4H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGEXBNZXXJFYEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=CC(=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30729691 | |
| Record name | 2-Oxo-1,2,3,4-tetrahydroquinoline-7-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30729691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
903557-01-7 | |
| Record name | 2-Oxo-1,2,3,4-tetrahydroquinoline-7-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30729691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

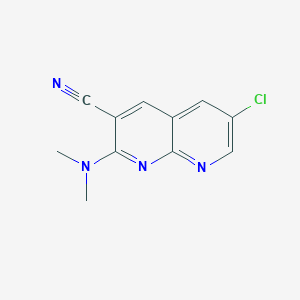

![Ethyl 4-({[(ethoxycarbonyl)amino]methanethioyl}amino)benzoate](/img/structure/B1397018.png)
![Ethyl 7-chloro-8-iodoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1397020.png)
![3-(4-Chloro-2-fluorophenyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B1397021.png)
![4-{[(4-Chloro-2-fluorophenyl)amino]methyl}piperidin-4-ol](/img/structure/B1397022.png)
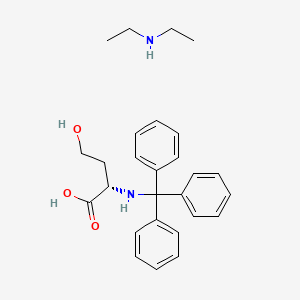
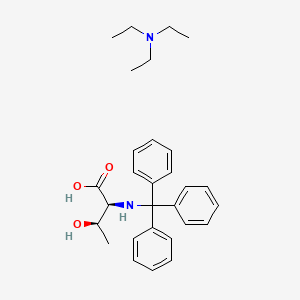
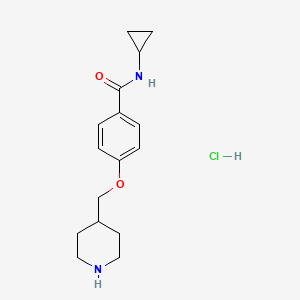
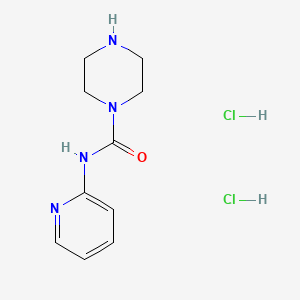
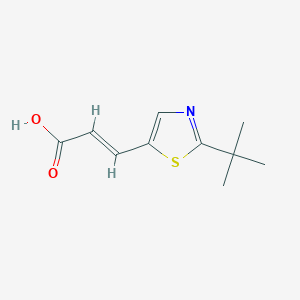

![[(5-Pyrazin-2-yl-4H-1,2,4-triazol-3-yl)methyl]-amine dihydrochloride](/img/structure/B1397037.png)
![7-Chloro-8-iodoimidazo[1,2-a]pyridine](/img/structure/B1397038.png)